Cas no 2137568-85-3 (1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-)

1,3-プロパンジアミン、N1-シクロプロピル-N3-エチル-2,2-ジフルオロ-N1-メチル-は、高度に特化された有機化合物です。この化合物は、2つのアミン基とシクロプロピル、エチル、メチル基、および2つのフッ素原子を含むユニークな構造を持ちます。特に、ジフルオロ基の導入により、分子の安定性と反応性が向上しています。この構造的特徴は、医薬品中間体や農薬合成における重要な構築ブロックとしての利用を可能にします。また、シクロプロピル基の立体障害効果により、選択的な反応制御が期待できます。有機合成化学において、多様な官能基導入のための貴重な前駆体としての潜在性を有しています。

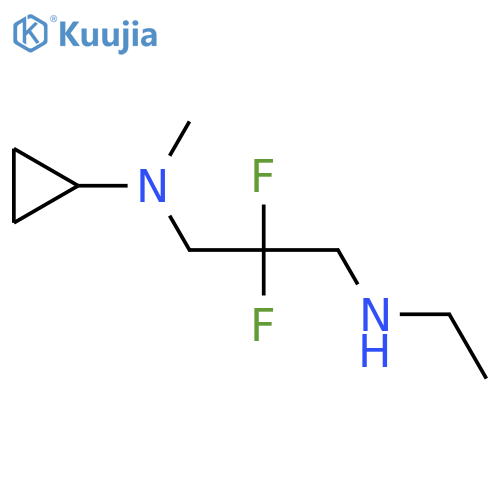

2137568-85-3 structure

商品名:1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-

CAS番号:2137568-85-3

MF:C9H18F2N2

メガワット:192.249429225922

CID:5297228

1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- 化学的及び物理的性質

名前と識別子

-

- N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine

- N-cyclopropyl-N'-ethyl-2,2-difluoro-N-methylpropane-1,3-diamine

- 1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-

-

- インチ: 1S/C9H18F2N2/c1-3-12-6-9(10,11)7-13(2)8-4-5-8/h8,12H,3-7H2,1-2H3

- InChIKey: CHHIKVDLFQGYTC-UHFFFAOYSA-N

- ほほえんだ: FC(CNCC)(CN(C)C1CC1)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 158

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 15.3

1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-788258-0.05g |

N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |

2137568-85-3 | 95% | 0.05g |

$1247.0 | 2024-05-22 | |

| Enamine | EN300-788258-0.25g |

N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |

2137568-85-3 | 95% | 0.25g |

$1366.0 | 2024-05-22 | |

| Enamine | EN300-788258-5.0g |

N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |

2137568-85-3 | 95% | 5.0g |

$4309.0 | 2024-05-22 | |

| Enamine | EN300-788258-0.1g |

N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |

2137568-85-3 | 95% | 0.1g |

$1307.0 | 2024-05-22 | |

| Enamine | EN300-788258-2.5g |

N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |

2137568-85-3 | 95% | 2.5g |

$2912.0 | 2024-05-22 | |

| Enamine | EN300-788258-10.0g |

N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |

2137568-85-3 | 95% | 10.0g |

$6390.0 | 2024-05-22 | |

| Enamine | EN300-788258-1.0g |

N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |

2137568-85-3 | 95% | 1.0g |

$1485.0 | 2024-05-22 | |

| Enamine | EN300-788258-0.5g |

N-[3-(ethylamino)-2,2-difluoropropyl]-N-methylcyclopropanamine |

2137568-85-3 | 95% | 0.5g |

$1426.0 | 2024-05-22 |

1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl- 関連文献

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

2137568-85-3 (1,3-Propanediamine, N1-cyclopropyl-N3-ethyl-2,2-difluoro-N1-methyl-) 関連製品

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量